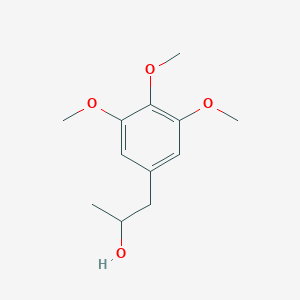

3,4,5-Trimethoxyphenyl propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C12H18O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8,13H,5H2,1-4H3 |

InChI Key |

DDGBYZWNOGNCRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)OC)OC)O |

Origin of Product |

United States |

Occurrence and Non Human Biosynthesis of 3,4,5 Trimethoxyphenyl Propan 2 Ol

Natural Isolation and Identification in Biological Sources

While there is a lack of direct evidence for the isolation of 3,4,5-Trimethoxyphenyl propan-2-ol from biological sources, a number of structurally analogous compounds featuring the 3,4,5-trimethoxyphenyl moiety have been identified in various plant species. The presence of these related compounds suggests a potential for the existence of this compound, possibly as a minor constituent or a metabolic intermediate.

One such related compound is 3,4,5-trimethoxyphenol, which has been reported in Diospyros eriantha and Ailanthus integrifolia nih.govjst.go.jp. Another example is β-asarone, a phenylpropene with a 2,4,5-trimethoxy substitution pattern, found in plants of the genera Acorus and Asarum nih.govwikipedia.org. The metabolism of β-asarone has been shown to yield 2,4,5-trimethoxyphenylacetone, a ketone that is structurally similar to the potential precursor of this compound nih.gov.

The table below summarizes the natural occurrence of several phenylpropanoids with a trimethoxy substitution pattern, highlighting the diversity of plant families that produce these types of compounds.

| Compound Name | Natural Source(s) |

| 3,4,5-Trimethoxyphenol | Diospyros eriantha, Tarenna attenuata, Ailanthus integrifolia nih.govjst.go.jp |

| Sinapic Acid | Brassicaceae family, citrus fruits, cereals nih.govhmdb.ca |

| α-Asarone | Acorus calamus, Asarum europaeum nih.govwikipedia.org |

| β-Asarone | Acorus calamus, Asarum europaeum nih.govwikipedia.org |

Proposed Biosynthetic Pathways in Non-Human Organisms and Related Compounds

The biosynthesis of this compound is proposed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. This pathway commences with the amino acid phenylalanine.

The initial steps of the pathway involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. A series of subsequent hydroxylation and O-methylation reactions lead to the formation of various hydroxycinnamic acids. For the synthesis of compounds with the 3,4,5-trimethoxy substitution pattern, a key intermediate is sinapic acid nih.govnih.gov. The formation of sinapic acid proceeds through ferulic acid, which is hydroxylated at the 5-position to yield 5-hydroxyferulic acid. This intermediate is then methylated at the 3- and 5-hydroxyl groups to produce sinapic acid nih.gov.

From sinapic acid, a proposed biosynthetic route to this compound would involve the modification of the propanoic acid side chain. This could occur through a series of enzymatic reactions, including the reduction of the carboxylic acid to an aldehyde, followed by further reduction to an alcohol. An alternative pathway could involve the decarboxylation of sinapic acid to form a vinyl derivative, which is then hydrated and reduced to form the propan-2-ol side chain. The reduction of a ketone precursor, such as a hypothetical 1-(3,4,5-trimethoxyphenyl)propan-2-one, by a reductase enzyme is also a plausible final step nih.gov.

The proposed biosynthetic steps are outlined in the table below:

| Step | Precursor | Product | Key Enzyme Class (Proposed) |

| 1 | Phenylalanine | Cinnamic Acid | Phenylalanine Ammonia-Lyase (PAL) |

| 2 | Cinnamic Acid | p-Coumaric Acid | Cinnamate (B1238496) 4-Hydroxylase (C4H) |

| 3 | p-Coumaric Acid | Caffeic Acid | p-Coumarate 3-Hydroxylase (C3H) |

| 4 | Caffeic Acid | Ferulic Acid | Caffeic Acid O-Methyltransferase (COMT) |

| 5 | Ferulic Acid | 5-Hydroxyferulic Acid | Ferulate 5-Hydroxylase (F5H) |

| 6 | 5-Hydroxyferulic Acid | Sinapic Acid | 5-Hydroxyferulate O-Methyltransferase |

| 7 | Sinapic Acid | This compound | A series of reductases, hydratases, and/or decarboxylases |

Synthetic Methodologies and Chemical Routes to 3,4,5 Trimethoxyphenyl Propan 2 Ol

Conventional Synthetic Pathways

Conventional approaches to synthesizing 3,4,5-Trimethoxyphenyl propan-2-ol are characterized by their reliability and well-established reaction mechanisms. These pathways typically involve two main strategies: the hydroboration-oxidation of an alkene or the reduction of a ketone.

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.org For the synthesis of this compound, the corresponding precursor is 3,4,5-trimethoxyallylbenzene.

The reaction proceeds via an anti-Markovnikov addition, where the hydroxyl group attaches to the less-substituted carbon of the double bond. wikipedia.orglibretexts.org The first step involves the addition of borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), across the allyl double bond. wikipedia.orgmasterorganicchemistry.com This forms a trialkylborane intermediate. In the second step, this intermediate is oxidized, typically using hydrogen peroxide (H₂O₂) in an aqueous base like sodium hydroxide (B78521) (NaOH), to yield the desired alcohol. wikipedia.org This method is valued for its high regioselectivity and stereospecificity, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.orgmasterorganicchemistry.com

A specific protocol involves the hydroboration of 3,4,5-trimethoxyallylbenzene with sodium borohydride (B1222165) (NaBH₄) and subsequent oxidation with hydrogen peroxide and sodium hydroxide, which has been reported to produce the secondary alcohol with a yield of approximately 75%. The regioselectivity of hydroboration-oxidation can be influenced by substituents on the alkene, though for simple terminal alkenes, the anti-Markovnikov product is strongly favored. ucla.edu

Table 1: Reaction Parameters for Hydroboration-Oxidation

| Parameter | Detail |

|---|---|

| Precursor | 3,4,5-Trimethoxyallylbenzene |

| Reagents | Sodium Borohydride (NaBH₄), Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (Hydroboration) |

| Reported Yield | ~75% |

A common and straightforward method for producing this compound is through the reduction of the corresponding ketone, 1-(3,4,5-Trimethoxyphenyl)propan-2-one. This transformation involves the conversion of the ketone's carbonyl group (C=O) into a secondary alcohol's hydroxyl group (-OH).

This reduction can be accomplished using a variety of reducing agents. Metal hydrides are frequently employed for this purpose. Sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a widely used reagent due to its selectivity and mild reaction conditions. smolecule.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used. The choice of reducing agent can be critical in achieving high yields and avoiding unwanted side reactions.

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Chemical Formula | Typical Solvent |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol smolecule.com |

The reduction of the ketone is a foundational step in various synthetic sequences. For instance, some prodrug activation pathways rely on hepatic reductases to convert the ketone form into the active alcohol, 1-(3,4,5-trimethoxyphenyl)propan-2-ol. smolecule.com

Stereoselective and Asymmetric Synthesis Strategies

Because this compound contains a chiral center at the second carbon of the propane (B168953) chain, it can exist as a pair of enantiomers. Methods that can selectively produce one enantiomer over the other are of significant interest.

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, enantiomerically pure components. wikipedia.org This is a common strategy when a direct asymmetric synthesis is not feasible or is less efficient.

One of the most prevalent methods involves the use of a chiral resolving agent. wikipedia.orgtcichemicals.com The racemic alcohol is reacted with an enantiomerically pure chiral acid or base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed, yielding the pure enantiomers of the original alcohol.

Another powerful technique for chiral resolution is chiral chromatography. mdpi.com A racemic mixture can be passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. mdpi.com This method has been successfully applied to resolve racemic propranolol (B1214883) analogues, which also feature a propan-2-ol structure. mdpi.com

Enantioselective synthesis, also known as asymmetric synthesis, aims to create a specific enantiomer directly, thereby avoiding the need to separate a racemic mixture and the inherent loss of 50% of the material. wikipedia.org

For alcohols, enzymatic kinetic resolution is a well-established enantioselective method. researchgate.net This technique uses an enzyme, often a lipase (B570770), to selectively catalyze a reaction on one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For example, a lipase can selectively acylate the (R)-enantiomer of an alcohol, allowing the unreacted (S)-enantiomer to be separated. This has been demonstrated effectively for structurally similar allylic alcohols. researchgate.net

Catalytic asymmetric reduction of the precursor ketone, 1-(3,4,5-Trimethoxyphenyl)propan-2-one, is another powerful enantioselective strategy. This involves using a chiral catalyst that facilitates the addition of hydrogen to the carbonyl group in a way that preferentially forms one enantiomer of the alcohol. While specific examples for this exact ketone are not widely documented, the development of chiral catalysts for ketone reduction is a major area of modern organic synthesis. nih.gov

Advanced Synthetic Transformations

Beyond the conventional pathways, advanced synthetic transformations offer novel and efficient routes to this compound and its derivatives. These methods often provide advantages in terms of yield, selectivity, or sustainability.

Controlling the regioselectivity in reactions like hydroboration-oxidation can be considered an advanced transformation. While hydroboration typically yields the anti-Markovnikov product, the presence of certain directing groups or the use of sterically hindered borane reagents can influence the outcome, sometimes leading to surprising amounts of the Markovnikov product. ucla.edu Fine-tuning these conditions allows for greater control over the synthesis of specific isomers.

Furthermore, the development of novel catalytic systems is a hallmark of advanced synthesis. Metal-free synthesis via radical pathways or the use of continuous flow reactors for reactions like Claisen-Schmidt condensations (which can produce precursors to the target ketone) represent greener and more efficient industrial adaptations. The synthesis of related 3,4,5-trimethoxybenzyl compounds has also been achieved using efficient procedures involving phase-transfer catalysis, showcasing modern methods that could be adapted for propanol (B110389) derivatives. researchgate.net

Reactions Involving Specific Functional Group Intermediates

The construction of this compound typically proceeds via key intermediates where specific functional groups are manipulated to yield the final secondary alcohol structure. Common strategies involve the reduction of a ketone precursor or the addition of a methyl group to an aldehyde.

One primary method involves the reduction of the corresponding ketone, 1-(3,4,5-trimethoxyphenyl)propan-2-one, also known as 3,4,5-trimethoxyphenylacetone. This transformation can be effectively carried out using reducing agents such as sodium borohydride. In a typical procedure, 3,4,5-trimethoxyphenylacetone is treated with sodium borohydride in a suitable solvent like methanol. The reaction proceeds under mild conditions, often at room temperature, to afford this compound in high yield. The use of sodium borohydride is a common and effective method for the reduction of ketones to secondary alcohols in a laboratory setting. acs.org

Another viable synthetic route employs a Grignard reaction, a powerful tool for carbon-carbon bond formation. leah4sci.commasterorganicchemistry.commasterorganicchemistry.com This approach would likely start from 3,4,5-trimethoxybenzaldehyde (B134019). The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The reaction initially forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final product, this compound. pressbooks.pubyoutube.com This method allows for the construction of the propan-2-ol side chain directly from the corresponding benzaldehyde.

The starting material for the ketone reduction route, 3,4,5-trimethoxyphenylacetone, can itself be synthesized from commercially available precursors. The synthesis of the aldehyde precursor, 3,4,5-trimethoxybenzaldehyde, is also well-established and can be achieved through methods like the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride or the methylation of syringaldehyde. orgsyn.orgwikipedia.orgprepchem.com

Table 1: Synthetic Reactions Involving Functional Group Intermediates

| Starting Material | Key Intermediate | Reagents | Product |

| 3,4,5-Trimethoxybenzaldehyde | - | 1. CH₃MgBr2. H₃O⁺ | This compound |

| 1-(3,4,5-trimethoxyphenyl)propan-2-one | - | NaBH₄, Methanol | This compound |

Utilization of Bisulfite Adduct Intermediates in Related Syntheses

While direct evidence for the use of bisulfite adducts in the synthesis of this compound is not prominent in the literature, the principle can be applied to related synthetic transformations. For instance, if the synthesis of a related compound required the use of an unstable aldehyde precursor, forming a bisulfite adduct could serve as a purification handle. rsc.org Research has shown that aldehyde-bisulfite adducts can be directly used in reductive amination reactions to produce various amines. nih.govnih.gov This is achieved by reacting the adduct with an amine and a suitable reducing agent.

Furthermore, a one-pot McMurry reaction has been developed using aldehyde bisulfite adducts to synthesize (E)-1,2-diphenylethenes. epa.gov In this process, the bisulfite adduct is deprotected in situ, and the regenerated aldehyde undergoes reductive coupling. This demonstrates the potential of using bisulfite adducts to streamline synthetic processes involving aldehydes. Given that 3,4,5-trimethoxybenzaldehyde is a key precursor in some synthetic routes to this compound, the formation of its bisulfite adduct could be a potential strategy for purification and handling, especially in large-scale synthesis.

Table 2: Potential Applications of Bisulfite Adducts in Related Syntheses

| Aldehyde Type | Reaction Type | Key Feature | Potential Relevance |

| Unstable aldehydes | Reductive Amination | Direct use of bisulfite adduct | Synthesis of related amino-alcohols |

| Aromatic aldehydes | McMurry Coupling | In situ deprotection and coupling | Streamlining syntheses from aldehyde precursors |

| Fatty aldehydes | Purification Handle | Isolation of solid adducts | Improved scalability of syntheses involving aldehyde intermediates |

Green Chemistry Principles and Methodologies in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of alcohols like this compound, several green methodologies can be considered, primarily focusing on the use of biocatalysts and environmentally benign reaction conditions.

A significant green approach to the synthesis of chiral alcohols is the biocatalytic reduction of prochiral ketones. nih.govresearchgate.net This method utilizes enzymes, such as alcohol dehydrogenases, which can operate under mild conditions (room temperature and neutral pH) and often exhibit high enantioselectivity, producing optically pure alcohols. nih.govnih.gov These enzymatic reductions can be performed using isolated enzymes or whole-cell systems. psu.edu Whole-cell biotransformations are often advantageous as they can have internal cofactor regeneration systems. The use of biocatalysis aligns with green chemistry principles by reducing the need for harsh chemical reagents and solvents.

Solvent-free or "solid-state" reactions also represent a green synthetic strategy. For the reduction of carbonyl compounds, a method involving the simple mixing of the carbonyl compound with sodium borohydride dispersed on wet alumina (B75360) has been reported. nih.gov This approach can lead to high conversion rates in short reaction times without the need for bulk organic solvents and external energy input.

Table 3: Green Chemistry Approaches in Alcohol Synthesis

| Green Methodology | Key Principle | Example Application |

| Biocatalytic Ketone Reduction | Use of enzymes (e.g., alcohol dehydrogenases) | Asymmetric synthesis of chiral alcohols from ketones |

| Solvent-Free Reaction | Reduction of solvent waste | Solid-state reduction of carbonyls with NaBH₄ on alumina |

| Green Precursor Synthesis | Improving efficiency and reducing waste | Patented green process for 3,4,5-trimethoxybenzaldehyde |

| Use of Green Oxidants | Replacing hazardous reagents | Aerobic oxidation of alcohols to carbonyls |

Structural Elucidation and Spectroscopic Characterization of 3,4,5 Trimethoxyphenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,4,5-Trimethoxyphenyl propan-2-ol, both ¹H and ¹³C NMR spectroscopy would provide critical information for its structural confirmation.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals are indicative of the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the benzylic protons, the methine proton, and the methyl protons of the propan-2-ol moiety. The two aromatic protons are expected to appear as a singlet due to their chemical equivalence, typically in the range of 6.4-6.6 ppm. The nine protons of the three methoxy groups are also expected to appear as one or two singlets around 3.8 ppm. The benzylic protons (CH₂) adjacent to the aromatic ring would likely present as a doublet, while the methine proton (CH) bearing the hydroxyl group would be a multiplet. The terminal methyl group (CH₃) would also be a doublet.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environment. The spectrum of this compound would be expected to show signals for the aromatic carbons, the methoxy carbons, and the carbons of the propan-2-ol side chain. The carbon bearing the hydroxyl group would typically resonate in the 65-75 ppm region.

To aid in the assignment of these signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. docbrown.info COSY experiments would establish the proton-proton coupling network within the propan-2-ol side chain. HSQC would correlate the proton signals with their directly attached carbon atoms, and HMBC would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular structure. For instance, an HMBC correlation between the benzylic protons and the aromatic carbons would confirm the connectivity of the side chain to the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 6.4 - 6.6 | s | 2H |

| OCH₃ | ~3.8 | s | 9H |

| CH (hydroxyl) | 3.9 - 4.2 | m | 1H |

| CH₂ (benzylic) | 2.6 - 2.9 | d | 2H |

| CH₃ (methyl) | 1.1 - 1.3 | d | 3H |

| OH | Variable | br s | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (aromatic, C-O) | 150 - 155 |

| C (aromatic, C-H) | 105 - 110 |

| C (aromatic, C-C) | 130 - 135 |

| CH (hydroxyl) | 65 - 75 |

| OCH₃ | 55 - 60 |

| CH₂ (benzylic) | 40 - 45 |

| CH₃ (methyl) | 20 - 25 |

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the alcohol and the methoxy groups would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aliphatic C-H stretching vibrations of the propan-2-ol side chain would be visible in the 2850-3000 cm⁻¹ range.

For comparison, the related ketone, 1-(3,4,5-trimethoxyphenyl)propan-2-one, exhibits a strong carbonyl (C=O) stretch between 1715–1725 cm⁻¹, which would be absent in the spectrum of the alcohol.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Alcohol/Ether) | 1000 - 1300 | Strong |

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound.

The fragmentation pattern would be highly informative. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to an [M-18]⁺ peak. Another characteristic fragmentation would be the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the benzylic carbon. This would lead to the formation of a stable benzylic cation or a cation containing the hydroxyl group. The presence of the trimethoxybenzyl fragment would be a key indicator of the structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn provides the elemental composition, further confirming the molecular formula.

X-ray Crystallography Studies for Solid-State Structure

For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. While no specific X-ray crystallographic data for this compound is readily available in the public domain, the general methodology would involve growing a suitable single crystal, mounting it on a goniometer, and irradiating it with a focused X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. Such a study would unambiguously confirm the connectivity of the atoms and the stereochemistry at the chiral center of the propan-2-ol moiety.

Stereochemical Assignment Methodologies

The propan-2-ol moiety in this compound contains a chiral center at the carbon atom bearing the hydroxyl group. Therefore, this compound can exist as a pair of enantiomers. The assignment of the absolute configuration (R or S) at this stereocenter is a critical aspect of its complete structural elucidation.

Several methodologies can be employed for this purpose. If a crystalline derivative can be formed with a chiral auxiliary of known absolute configuration, X-ray crystallography of the derivative can be used to determine the absolute configuration of the parent molecule. Another powerful technique is the use of chiral derivatizing agents in NMR spectroscopy. For instance, reaction with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride forms diastereomeric esters. The ¹H NMR signals of these diastereomers, particularly those close to the newly formed chiral center, will exhibit different chemical shifts, allowing for the determination of the absolute configuration based on established models. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate the enantiomers and, with appropriate calibration, can be used to determine the enantiomeric excess of a sample.

Spectroscopic Data Interpretation Research

The interpretation of spectroscopic data is a field of continuous research, with new techniques and computational methods constantly being developed to enhance the accuracy and detail of structural elucidation. For phenylpropanoids like this compound, research focuses on correlating spectroscopic data with subtle structural and stereochemical features.

Advanced NMR pulse sequences and computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and coupling constants with high accuracy. These predicted spectra can then be compared with experimental data to provide a higher level of confidence in the structural assignment. In the realm of mass spectrometry, the study of fragmentation mechanisms of related compounds helps in predicting and interpreting the mass spectrum of novel structures. The development of extensive spectral databases is also a key area of research, allowing for the rapid identification of known compounds and providing a valuable resource for the characterization of new ones. The systematic analysis of spectroscopic data from a wide range of phenylpropanoids contributes to a deeper understanding of structure-property relationships within this important class of natural and synthetic compounds.

Chemical Reactivity and Transformation Mechanisms of 3,4,5 Trimethoxyphenyl Propan 2 Ol

Oxidation Reactions and Pathways

The secondary alcohol group in 3,4,5-Trimethoxyphenyl propan-2-ol is susceptible to oxidation to form the corresponding ketone. chemistrystudent.combyjus.com This transformation is a common and predictable reaction for secondary alcohols in organic synthesis. wikipedia.org A variety of oxidizing agents can be employed to achieve this conversion.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), as well as milder, more selective reagents like Dess-Martin periodinane (DMP) and Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO, followed by a hindered base like triethylamine). organic-chemistry.org For substrates with electron-rich aromatic rings, such as the 3,4,5-trimethoxyphenyl group, milder conditions are often preferred to avoid potential side reactions on the ring. A relevant example is the oxidation of the closely related 3,4,5-trimethoxybenzyl alcohol to 3,4,5-trimethoxybenzaldehyde (B134019) using household bleach (sodium hypochlorite) and a phase transfer catalyst. sciencemadness.org

The general pathway for the oxidation of this compound is the removal of a hydride equivalent from the carbinol carbon, leading to the formation of a carbon-oxygen double bond. The expected product of this reaction is 1-(3,4,5-trimethoxyphenyl)propan-2-one.

Table 1: Predicted Oxidation Reactions of this compound

| Oxidizing Agent(s) | Expected Product | General Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 1-(3,4,5-trimethoxyphenyl)propan-2-one | Anhydrous dichloromethane |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 1-(3,4,5-trimethoxyphenyl)propan-2-one | Aqueous acetone |

| Dess-Martin Periodinane (DMP) | 1-(3,4,5-trimethoxyphenyl)propan-2-one | Dichloromethane or chloroform |

| Swern Oxidation (1. (COCl)₂, DMSO; 2. Et₃N) | 1-(3,4,5-trimethoxyphenyl)propan-2-one | Low temperature (-78 °C), anhydrous conditions |

Reduction Reactions and Pathways

While the compound itself is often synthesized via the reduction of a ketone, the secondary benzylic alcohol functional group can undergo further reduction to the corresponding alkane under specific conditions. A notable method for the reduction of benzylic alcohols is the use of hydriodic acid (HI) in the presence of red phosphorus. nih.govbeilstein-journals.orgnih.govresearchgate.net This reaction proceeds via the nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting alkyl iodide. beilstein-journals.org

This transformation would convert this compound into 1,2,3-trimethoxy-5-(propan-2-yl)benzene. The reactivity of benzylic alcohols in this reaction is generally high, with secondary alcohols reacting faster than primary ones. beilstein-journals.orgresearchgate.net

Table 2: Predicted Reduction Reaction of this compound

| Reducing Agent(s) | Expected Product | General Reaction Conditions |

| Hydriodic Acid (HI), Red Phosphorus (P) | 1,2,3-trimethoxy-5-(propan-2-yl)benzene | Biphasic toluene-water medium, heating |

Nucleophilic Substitution Patterns on the Aromatic Ring

Direct nucleophilic aromatic substitution (SNA) on the benzene (B151609) ring of this compound is generally not favored. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to activate the ring towards nucleophilic attack. wikipedia.orgbyjus.commasterorganicchemistry.com The methoxy (B1213986) groups at the 3, 4, and 5-positions are electron-donating, thereby deactivating the ring for nucleophilic substitution. libretexts.org

Therefore, reactions involving the displacement of a group directly attached to the aromatic ring by a nucleophile are unlikely to occur under standard nucleophilic aromatic substitution conditions. Alternative mechanisms, such as the benzyne (B1209423) mechanism, typically require harsh conditions and a suitable leaving group on the ring, which is absent in this molecule. masterorganicchemistry.com

Derivatization Strategies for Functional Group Modifications

The primary site for derivatization on this compound is the secondary hydroxyl group. Common derivatization strategies for secondary alcohols include esterification and etherification. fiveable.me

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. chemguide.co.uk For instance, reaction with acetic anhydride would yield 1-(3,4,5-trimethoxyphenyl)propan-2-yl acetate. The use of a catalyst, such as a strong acid (e.g., sulfuric acid) for reaction with a carboxylic acid, or a base (e.g., pyridine) for reaction with an acyl chloride, is typically required. chemguide.co.uksigmaaldrich.com

Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide. For example, reaction with methyl iodide after deprotonation would yield 2-methoxy-2-(3,4,5-trimethoxyphenyl)propane. Reductive etherification with carbonyl compounds is another pathway. nih.gov

These derivatization reactions are useful for modifying the polarity and steric properties of the molecule, which can be important in various applications, including the synthesis of more complex structures. researchgate.net

Table 3: Common Derivatization Reactions of this compound

| Reagent(s) | Derivative Type | Product Name |

| Acetic Anhydride, Pyridine | Ester | 1-(3,4,5-trimethoxyphenyl)propan-2-yl acetate |

| Benzoyl Chloride, Pyridine | Ester | 1-(3,4,5-trimethoxyphenyl)propan-2-yl benzoate |

| 1. Sodium Hydride (NaH); 2. Methyl Iodide (CH₃I) | Ether | 2-methoxy-2-(3,4,5-trimethoxyphenyl)propane |

Mechanistic Investigations of Key Transformations

While direct mechanistic studies on this compound are limited, the reactivity of its derivatives can be inferred from related systems.

Cycloaddition Reactions of Related Derivatives

The dehydration of this compound would lead to the formation of 1,2,3-trimethoxy-5-(prop-1-en-2-yl)benzene, a styrene (B11656) derivative. Styrenes are known to participate in various cycloaddition reactions. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) of styrenes with suitable dienes can occur. ias.ac.in Furthermore, visible-light-mediated organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes have been reported to form cyclobutane (B1203170) derivatives. nih.gov The trimethoxy-substituted styrene derived from our target molecule, being electron-rich, would likely exhibit different reactivity but still holds potential for cycloaddition pathways. The cycloaddition of CO₂ to related styrene oxides to form cyclic carbonates has also been studied, suggesting another potential transformation pathway for an epoxidized derivative. mdpi.com

Cyclopropyl-Homoallyl Rearrangements

Intramolecular Hydroalkylation Processes

Intramolecular hydroalkylation of this compound represents a specialized acid-catalyzed transformation that leads to the formation of a new cyclic structure. This reaction proceeds via an internal electrophilic attack on the electron-rich aromatic ring, driven by the formation of a carbocation intermediate from the propan-2-ol side chain. The feasibility and outcome of this cyclization are heavily influenced by the electronic properties of the 3,4,5-trimethoxyphenyl group and the stability of the carbocation formed.

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid catalyst. This is followed by the elimination of a water molecule, a good leaving group, to generate a secondary carbocation. The highly activated nature of the 3,4,5-trimethoxyphenyl ring, due to the electron-donating resonance effects of the three methoxy groups, facilitates the subsequent intramolecular electrophilic aromatic substitution.

The substitution pattern on the aromatic ring is a critical determinant of its reactivity. The three methoxy groups significantly increase the electron density of the benzene ring, making it highly susceptible to electrophilic attack. The directing effects of these groups guide the position of the intramolecular alkylation.

Reaction Mechanism

The proposed mechanism for the intramolecular hydroalkylation of this compound involves several key steps:

Protonation of the Hydroxyl Group: The reaction commences with the protonation of the secondary alcohol by an acid catalyst (e.g., H₂SO₄), forming a good leaving group (water).

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation on the propan-2-yl chain.

Intramolecular Electrophilic Attack: The electron-rich 3,4,5-trimethoxyphenyl ring acts as a nucleophile and attacks the electrophilic carbocation. The methoxy groups are ortho, para-directing, and strongly activating, making the ortho positions to the methoxy groups the most likely sites for cyclization. minia.edu.eglibretexts.orgmsu.edu

Deprotonation and Rearomatization: A base (such as H₂O or the conjugate base of the acid catalyst) removes a proton from the site of substitution on the aromatic ring, restoring aromaticity and yielding the final cyclized product.

Table 1: Proposed Reaction Pathway for Intramolecular Hydroalkylation

| Step | Description | Reactant(s) | Intermediate(s) | Product(s) |

| 1 | Protonation | This compound, H⁺ | Protonated alcohol | - |

| 2 | Carbocation Formation | Protonated alcohol | Secondary carbocation, H₂O | - |

| 3 | Intramolecular Attack | Secondary carbocation | Sigma complex | - |

| 4 | Deprotonation | Sigma complex, Base | - | Cyclized product, H⁺ |

Table 2: Influence of Methoxy Groups on Aromatic Ring Reactivity

| Substituent Group | Position on Ring | Electronic Effect | Influence on Electrophilic Substitution |

| -OCH₃ | 3 | +R, -I | Activating, Ortho, Para-directing |

| -OCH₃ | 4 | +R, -I | Activating, Ortho, Para-directing |

| -OCH₃ | 5 | +R, -I | Activating, Ortho, Para-directing |

+R: Positive Resonance Effect, -I: Negative Inductive Effect

The combined electronic effects of the three methoxy groups result in a highly nucleophilic aromatic ring, predisposing the molecule to intramolecular cyclization upon formation of a suitable electrophile. The specific regiochemistry of the cyclization will be dictated by the positions of these activating groups.

Application of 3,4,5 Trimethoxyphenyl Propan 2 Ol As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in many biologically active compounds. As such, 3,4,5-Trimethoxyphenyl propan-2-ol and its derivatives serve as crucial starting materials or intermediates in the synthesis of these complex molecules. For instance, the related compound 1-(3,4,5-Trimethoxyphenyl)propan-2-one is a key building block in the synthesis of various natural products, including lignans (B1203133) and neolignans, which exhibit significant biological activities. smolecule.com The synthetic pathway to these molecules often involves several steps, starting from precursors like gallic acid trimethyl ether. smolecule.com

The utility of this structural motif extends to the synthesis of bioactive heterocyclic compounds. Many novel heterocycles incorporating the 3,4,5-trimethoxyphenyl fragment have been synthesized and shown to exhibit potent antiproliferative activity by targeting tubulin. nih.gov These findings underscore the importance of the 3,4,5-trimethoxyphenyl group in the design of new therapeutic agents.

Precursor for Scaffolds with Varied Chemical Architectures

The reactivity of the propan-2-ol side chain, in conjunction with the substituted phenyl ring, allows for the construction of a diverse range of chemical scaffolds. These scaffolds form the core structures of various classes of compounds with potential pharmacological applications.

The 3,4,5-trimethoxyphenyl group has been successfully incorporated into pyrrolidone and pyrrolizine ring systems. A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity. mdpi.comktu.edu The synthesis involves the reaction of 3,4,5-trimethoxyaniline (B125895) with itaconic acid, followed by a series of transformations to yield various hydrazones, N-ethylhydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles. mdpi.comktu.eduresearchgate.net

Similarly, two new series of pyrrolizines bearing the 3,4,5-trimethoxyphenyl moiety have been designed and synthesized. nih.gov These compounds, particularly the benzamide (B126) derivatives, have demonstrated significant cytotoxic activity against several cancer cell lines. nih.gov The synthesis of these pyrrolizine derivatives involves the reaction of pyrrolizine-5-carboxamides with 3,4,5-trimethoxybenzaldehyde (B134019) or 3,4,5-trimethoxybenzoyl chloride. nih.gov

The 3,4,5-trimethoxyphenyl scaffold is also a key component in the synthesis of various triazole and thiazole-pyrimidine derivatives with potential biological activities. A series of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro- smolecule.commdpi.comnih.govtriazolo[3,4-b] smolecule.commdpi.comnih.govthiadiazoles have been synthesized and screened for their anticancer activity. nih.gov The synthesis of these compounds typically starts from 3,4,5-trimethoxybenzoyl chloride and involves cyclization reactions to form the triazole or thiadiazole ring systems. nih.govnih.gov

Furthermore, new 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives have been designed and synthesized as potential antiproliferative agents. mdpi.comresearchgate.netnih.gov The key intermediate, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, is prepared from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one and thiourea, followed by reaction with 4,6-dichloro-2-methylpyrimidine. mdpi.com

While direct synthesis of β-adrenoceptor antagonist analogues from this compound is not explicitly detailed in the provided results, the synthesis of related structures provides a basis for potential applications. The synthesis of stereoisomeric practolol (B1678030) and propranolol (B1214883) derivatives often involves the reaction of an asymmetric epoxide with an appropriate amine. nih.gov For example, 3-(p-acetamidophenoxy)-1,2-epoxypropane is reacted with an enantiomeric 6-aminoheptanoic acid amide to yield practolol congeners. nih.gov Given the structural similarities, it is conceivable that this compound could be converted to a corresponding epoxide and used in the synthesis of novel β-adrenoceptor antagonist analogues.

Triphenylphosphonium (TPP) conjugates are of interest for their potential as mitochondria-targeting agents. The synthesis of TPP conjugates of natural allylpolyalkoxybenzenes, which are structurally related to this compound, has been reported. acs.orgnih.govresearchgate.net The key step in this synthesis is the hydroboration of allylbenzenes to afford the corresponding propanols, which are then converted to the TPP conjugates. acs.org This methodology could be adapted for the synthesis of TPP conjugates derived from this compound.

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

The versatility of this compound and its derivatives makes them valuable building blocks for chemical library synthesis and diversity-oriented synthesis (DOS). cam.ac.uk DOS aims to create structurally diverse small molecule libraries for high-throughput screening to identify new biologically active compounds. cam.ac.ukmdpi.com The ability to readily modify both the phenyl ring and the propanol (B110389) side chain of this compound allows for the generation of a wide range of analogues.

For example, the synthesis of a library of substituted tetrahydropyrones has been achieved using oxidative carbon-hydrogen bond activation and click chemistry. mdpi.com While this specific example does not use this compound, the principles of DOS are applicable. The various scaffolds discussed in the previous sections, such as pyrrolidones, pyrrolizines, triazoles, and thiazole-pyrimidines, can be further functionalized to create large and diverse chemical libraries. The 3,4,5-trimethoxyphenyl moiety provides a common core, while variations in the heterocyclic ring and its substituents contribute to the diversity of the library. mdpi.comnih.govnih.govmdpi.com

Advanced Analytical Methodologies for 3,4,5 Trimethoxyphenyl Propan 2 Ol Research

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar compound like 3,4,5-Trimethoxyphenyl propan-2-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, often with specific considerations for method optimization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like this compound from non-polar and highly polar impurities.

Research Findings: Method development for similar phenylpropanol compounds often employs C18 or C8 columns, which provide a non-polar stationary phase. researchgate.net The mobile phase typically consists of a mixture of water (often buffered) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netunirioja.es Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to achieve effective separation of complex mixtures with varying polarities. sigmaaldrich.com Detection is commonly achieved using a UV detector, as the phenyl group provides strong chromophores. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.

Table 1: Illustrative HPLC Method Parameters for Phenylpropanoid Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient | Allows for the elution of compounds with a range of polarities. sigmaaldrich.com |

| Flow Rate | 0.8 - 1.2 mL/min | Ensures optimal separation efficiency and peak shape. |

| Detection | UV at ~270 nm | The trimethoxyphenyl group exhibits strong absorbance in this region. |

| Temperature | 25-35 °C | Maintains consistent retention times and improves peak symmetry. |

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, its polarity due to the hydroxyl group can lead to peak tailing on standard non-polar columns. This can be mitigated by using a more polar column or through derivatization.

Research Findings: For the analysis of alcoholic compounds, GC columns with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or modified polysiloxanes, are often preferred. unirioja.es These columns interact more strongly with the polar analyte, leading to better peak shape and resolution. The injector and detector temperatures must be high enough to ensure efficient volatilization without causing thermal degradation. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Table 2: Representative GC Method Parameters for Polar Analyte Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Polar Capillary Column (e.g., DB-WAX, 30 m x 0.25 mm) | Reduces peak tailing for polar analytes like alcohols. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) | Separates compounds based on their boiling points and polarity. |

| Detector | Flame Ionization Detector (FID) at 280 °C | Provides high sensitivity and a linear response for quantification. |

Mass Spectrometric Identification and Profiling of Related Compounds

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the definitive identification of compounds based on their mass and fragmentation patterns.

Research Findings: In MS, a molecule is ionized, often resulting in a molecular ion ([M]⁺) whose mass corresponds to the molecular weight of the compound. chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org For an alcohol like this compound, a common fragmentation pattern is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org Another typical fragmentation is the loss of a water molecule (a loss of 18 mass units). libretexts.org

The molecular ion of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragment ions would likely include the loss of a methyl group from the propanol (B110389) chain and cleavage of the bond between the aromatic ring and the propanol side chain. Analysis of these fragments allows for the unambiguous identification of the parent compound and the structural elucidation of unknown, related impurities.

Purity Assessment and Impurity Analysis Protocols

Ensuring the purity of a chemical compound is critical. Impurity profiling involves the identification and quantification of all potential impurities in a sample. unr.edu.ar Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on reporting, identifying, and qualifying impurities in drug substances. unr.edu.ar

Research Findings: Potential impurities in this compound could arise from the synthesis process or degradation. Common impurities might include:

Starting materials: Unreacted 3,4,5-trimethoxybenzaldehyde (B134019) or acetone (B3395972) (if used in synthesis).

Side-products: Compounds formed from alternative reaction pathways.

Degradation products: Oxidation of the alcohol to the corresponding ketone, 1-(3,4,5-trimethoxyphenyl)propan-2-one.

Protocols for purity assessment typically involve a high-resolution chromatographic method (usually HPLC) capable of separating the main compound from all potential impurities. The area percentage of each peak in the chromatogram is used to determine the relative purity. For definitive quantification, reference standards of the impurities are required.

Derivatization Methods for Enhanced Analysis

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. researchgate.net For GC analysis, derivatization is often used to increase the volatility and thermal stability of polar compounds, as well as to improve their chromatographic behavior and detection sensitivity. researchgate.net

Research Findings: The hydroxyl group of this compound can be derivatized to improve its suitability for GC analysis.

Silylation: This is a common derivatization technique where an active hydrogen (like in an alcohol) is replaced by a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS). This process reduces the polarity of the molecule, decreases peak tailing, and increases volatility.

Acylation: The alcohol can be converted into an ester using an acylating agent. For enhanced detection, especially with an electron capture detector (ECD), a halogenated acyl group like pentafluorobenzoyl (PFBoyl) can be introduced. nih.govresearchgate.net The PFBoyl derivatives are highly electronegative and can be detected at very low concentrations. nih.gov This method is particularly useful for trace-level analysis. The reaction is typically performed by heating the alcohol with 2,3,4,5,6-pentafluorobenzoyl chloride. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for Alcohols in GC Analysis

| Reagent Type | Example Reagent | Purpose |

|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability, reduces peak tailing. |

| Acylation | Pentafluorobenzoyl chloride (PFBoylCl) | Enhances sensitivity for Electron Capture Detection (ECD). nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.